molecular formula C16H19N5O B1585168 Pipofezine CAS No. 24886-52-0

Pipofezine

Cat. No.: B1585168
CAS No.: 24886-52-0
M. Wt: 297.35 g/mol
InChI Key: SDYYIRPAZHJOLM-UHFFFAOYSA-N
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Description

Pipofezine, sold under the brand names Azafen or Azaphen, is a tricyclic antidepressant approved in Russia for the treatment of depression. It was introduced in the late 1960s and is still used today. This compound has been shown to act as a potent inhibitor of the reuptake of serotonin, contributing to its antidepressant effects .

Biochemical Analysis

Biochemical Properties

Pipofezine has been shown to act as a potent inhibitor of the reuptake of serotonin . This biochemical property allows this compound to increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Cellular Effects

The increased serotonin levels in the brain due to this compound can influence various cellular processes. Serotonin is known to play a crucial role in mood regulation, sleep, appetite, and other physiological processes . Therefore, this compound’s effect on serotonin reuptake can have broad impacts on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the serotonin transporter, inhibiting the reuptake of serotonin . This leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

Given its mechanism of action, it is reasonable to expect that the antidepressant effects of this compound would become more pronounced over time as serotonin levels in the brain are increased .

Dosage Effects in Animal Models

Like other antidepressants, it is likely that there is a therapeutic window for this compound, with insufficient effects at too low doses and potential for adverse effects at too high doses .

Metabolic Pathways

As a tricyclic antidepressant, it is likely metabolized in the liver, similar to other drugs in this class .

Transport and Distribution

Given its lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action as a serotonin reuptake inhibitor, it is likely that this compound localizes to the presynaptic neuron where the serotonin transporter is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pipofezine involves the formation of a tricyclic structure with a piperazine moietySpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pipofezine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-oxides, reduced forms, and substituted analogs.

Scientific Research Applications

Pipofezine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

    Medicine: Primarily used as an antidepressant, with ongoing research into its efficacy and safety in treating other psychiatric disorders.

    Industry: Employed in the development of new antidepressant drugs and related compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pipofezine

This compound is unique due to its specific chemical structure, which combines a pyridazino[3,4-b][1,4]benzoxazine core with a piperazine ring. This structure contributes to its potent serotonin reuptake inhibition and sedative effects, distinguishing it from other tricyclic antidepressants .

Properties

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYYIRPAZHJOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046271
Record name Pipofezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24886-52-0
Record name Pipofezine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24886-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipofezine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipofezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOFEZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8T739L1FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Pipofezine, and how does it affect neuropathic pain?

A: While the precise mechanism of action of this compound remains unclear, studies suggest it may exert its antidepressant and analgesic effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that this compound, when used in conjunction with Carbamazepine, can effectively reduce neuropathic pain in conditions like diabetic polyneuropathy and trigeminal neuralgia. [, ] This pain reduction is thought to be linked to the strengthening of supraspinal and antinociceptive systems activity. []

Q2: Has this compound shown promise in treating conditions other than neuropathic pain?

A: Yes, research suggests that this compound might be beneficial in treating Attention Deficit Hyperactivity Disorder (ADHD). In an open, non-randomized study, this compound demonstrated positive effects on clinicopsychiatric and neuropsychological performance in adolescents with ADHD and hypertension, comparable to Tianeptine and superior to Chlorprothixene. [, ] Notably, this compound did not significantly affect blood pressure levels in these patients. [, ]

Q3: What is the chemical structure of this compound?

A: The 3D structure of this compound in its drug formulation state was recently revealed through microcrystal electron diffraction (MicroED). [] This technique allowed researchers to determine the atomic structure directly from commercially available this compound powder.

Q4: Are there any insights into the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies for this compound were not identified in the provided research, the elucidation of its 3D structure through MicroED and subsequent molecular docking simulations provide valuable insights into its binding interactions with potential targets. [] This structural information serves as a foundation for future SAR studies, which could explore modifications to the this compound scaffold to optimize its activity, potency, and selectivity.

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